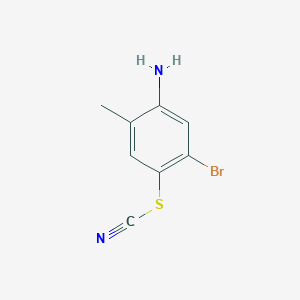
5-Bromo-2-methyl-4-thiocyanatoaniline
Overview
Description
5-Bromo-2-methyl-4-thiocyanatoaniline, also known as (4-amino-2-bromo-5-methylphenyl) thiocyanate, is a heterocyclic organic compound . It has a molecular weight of 243.1 and a molecular formula of C8H7BrN2S . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a methyl group (CH3), an amino group (NH2), and a thiocyanate group (SCN) attached to a benzene ring . The canonical SMILES representation is CC1=CC(=C(C=C1N)Br)SC#N .Scientific Research Applications
Antimicrobial and Antibacterial Activities
5-Bromo-2-methyl-4-thiocyanatoaniline and its derivatives have been found to possess significant antimicrobial and antibacterial properties. Studies have highlighted the synthesis of compounds related to this compound, revealing their strong antibacterial activities, especially against strains like Staphylococcus aureus (Kimura et al., 1962). Another study synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and tested them for antibacterial and antifungal activities, demonstrating the potential of such compounds in microbial control (Baranovskyi et al., 2018).
Photodynamic Therapy and Cancer Research
Compounds related to this compound have shown promise in the field of cancer research and photodynamic therapy. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to this compound, indicated high singlet oxygen quantum yield. This makes them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020). Additionally, various derivatives of this compound have been synthesized and evaluated for their anticancer activity, with some showing promising results against different cancer cell lines (Noolvi et al., 2011).
Photoinitiating Properties
Research has also explored the photoinitiating properties of derivatives of this compound. A study examined the reactions of 2,6-diisopropyl-4-thiocyanatoaniline, a compound related to this compound, with methyl iodide, revealing its potential in photoinitiating applications (Kolchina et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(4-amino-2-bromo-5-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLTVSFIYBDXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674927 | |
| Record name | 4-Amino-2-bromo-5-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081803-34-0 | |
| Record name | 4-Amino-2-bromo-5-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)
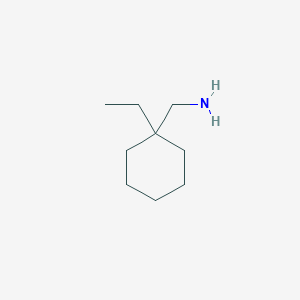
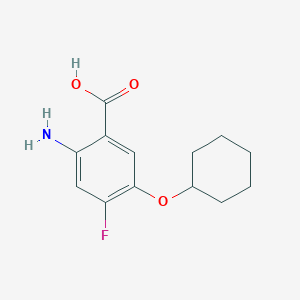
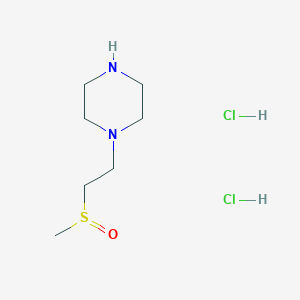

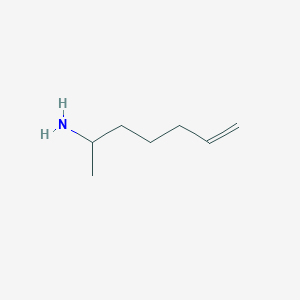
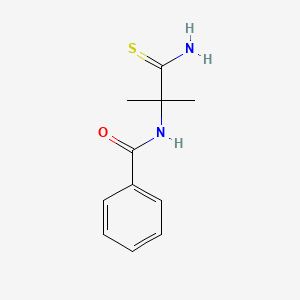

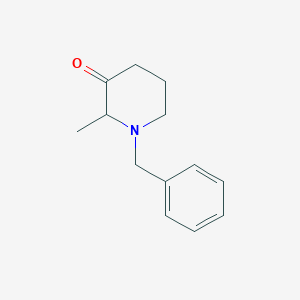
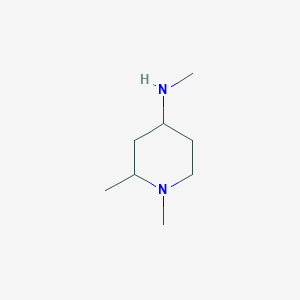

![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride](/img/structure/B1373217.png)
![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

